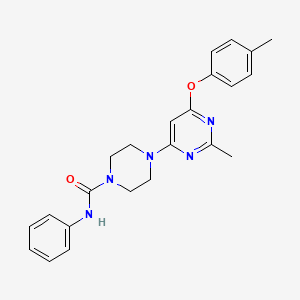
4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a piperazine ring via a carbonyl group. The pyrimidine ring carries a methyl and a p-tolyloxy substituent, while the piperazine ring carries a phenyl group and is linked to the carbonyl group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study details the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. The structural activity relationship (SAR) of these compounds was discussed, highlighting the importance of their specific configurations for cytotoxic and inhibition activities (Rahmouni et al., 2016).
Fungicidal Activity
- Pyrazolo[1,5-a]pyrimidine derivatives, acting as structural analogs to the systemic fungicide carboxin, demonstrate significant fungicidal activity against Basidiomycete species. This research emphasizes the potential of these compounds in agricultural applications to control fungal infections (Huppatz, 1985).
Antiviral and Antitumor Activities
- The development of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their testing for biological activities revealed significant antiviral and antitumor properties, particularly against measles and leukemia, providing insights into their potential therapeutic applications (Petrie et al., 1985).
Adenosine Antagonists
- Research into 1-phenylpyrazolo[3,4-d]pyrimidines has identified compounds with high affinity for adenosine A1 and A2a receptors, suggesting their utility in developing treatments for diseases mediated by these receptors (Chebib & Quinn, 1997).
PET Imaging Agents
- The synthesis of a new PET imaging agent for detecting IRAK4 enzyme in neuroinflammation showcases the application of pyrazolo[1,5-a]pyrimidine derivatives in biomedical imaging, aiding in the diagnosis and monitoring of neuroinflammatory conditions (Wang et al., 2018).
Anti-Inflammatory and Anti-Cancer Activities
- A study on the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines revealed their significant anti-inflammatory and anti-cancer activities, indicating their potential as therapeutic agents in treating various inflammatory and cancerous conditions (Kaping et al., 2020).
Orientations Futures
The compound “4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” holds promise for future research due to its complex structure and potential biological activities. It could be a valuable synthon in the development of new drugs . Further studies are needed to explore its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities and are often involved in inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can exert their effects through different mechanisms, one of which is inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, potentially leading to various downstream effects.
Biochemical Pathways
Given the potential protein kinase inhibition activity of pyrimidine derivatives , it can be inferred that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.
Propriétés
IUPAC Name |
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-8-10-20(11-9-17)30-22-16-21(24-18(2)25-22)27-12-14-28(15-13-27)23(29)26-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWUFFXSJQOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
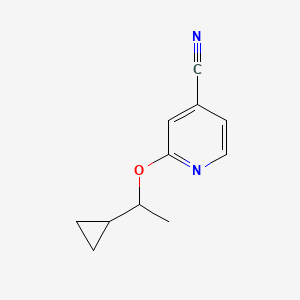
![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)
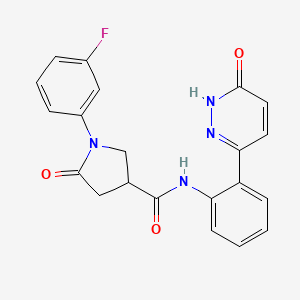

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

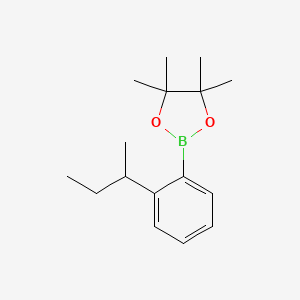
![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
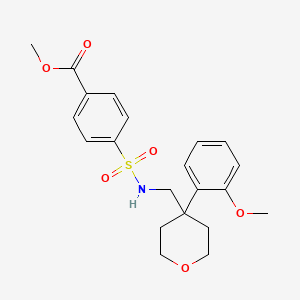
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)
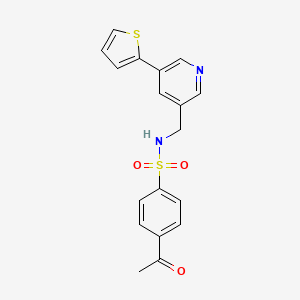


![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)
